molecular formula C15H16BrN3O2 B2685933 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 2102411-08-3

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No.: B2685933
CAS No.: 2102411-08-3
M. Wt: 350.216
InChI Key: QSVWMUDGRDWTKF-UHFFFAOYSA-N
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Description

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Acetylation: The acetyl group is introduced at the 2-position through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, often using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

    Biological Studies: The compound is used in the study of cell cycle regulation and apoptosis due to its interaction with specific cellular targets.

    Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis. This makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications in cancer therapy.

    Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity against various cancer types.

Uniqueness

2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry.

Properties

IUPAC Name

2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWMUDGRDWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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